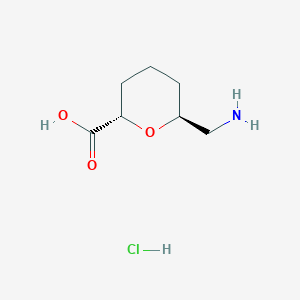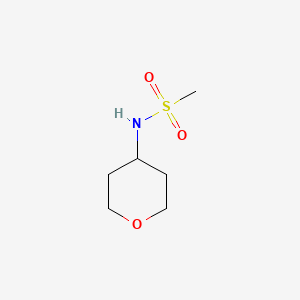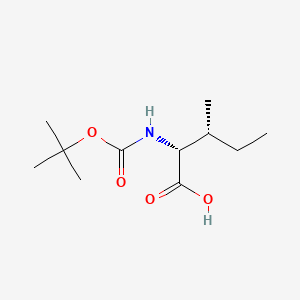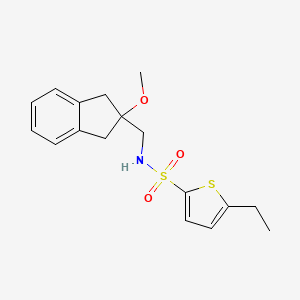
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid: The free base form without the hydrochloride salt.
(2S,6S)-6-(Aminomethyl)oxane-2-carboxamide: A derivative with an amide group instead of the carboxylic acid.
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid methyl ester: A methyl ester derivative of the carboxylic acid.
Uniqueness
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations and industrial processes.
属性
IUPAC Name |
(2S,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQQKAUUSYCFRS-GEMLJDPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2418034.png)
![10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation)](/img/structure/B2418036.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)

![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)


